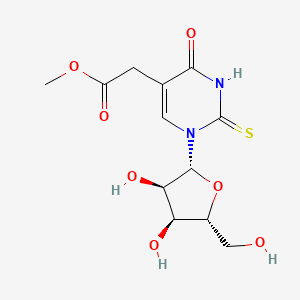

5-Methoxycarbonylmethyl-2-thiouridine

Description

Properties

IUPAC Name |

methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O7S/c1-20-7(16)2-5-3-14(12(22)13-10(5)19)11-9(18)8(17)6(4-15)21-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,22)/t6-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZXTFWTDIBXDF-PNHWDRBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401277755 | |

| Record name | 5-(Methoxycarbonylmethyl)-2-thiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20299-15-4 | |

| Record name | 5-(Methoxycarbonylmethyl)-2-thiouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20299-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Methoxycarbonylmethyl)-2-thiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Mechanics and Analytical Quantification of 5-Methoxycarbonylmethyl-2-thiouridine (mcm5s2U) in Eukaryotic tRNA

As a Senior Application Scientist specializing in RNA epitranscriptomics, I approach the characterization of RNA modifications not merely as a cataloging exercise, but as a systems-level analysis of molecular causality. The 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification, located precisely at the wobble position (U34) of eukaryotic tRNAs, is a master regulator of translational fidelity. This whitepaper deconstructs the structural chemistry, biosynthetic pathways, and the highly specific analytical methodologies required to quantify mcm5s2U in complex biological matrices.

Conformational Dynamics and Chemical Topology

The structural brilliance of mcm5s2U lies in its dual-modification topology, which fundamentally alters the thermodynamic landscape of the tRNA anticodon loop. The molecule features two distinct functional groups added to a standard uridine backbone:

-

C5-Position (Methoxycarbonylmethyl group): Extends into the solvent, pre-structuring the anticodon loop for optimal binding affinity to the ribosomal A-site[1].

-

C2-Position (Thio group): Replaces the standard carbonyl oxygen with a bulky sulfur atom.

The Causality of Conformational Rigidity: The large van der Waals radius of the 2-thio group creates severe steric repulsion with the 2'-OH group of the ribose ring. To resolve this steric clash, the ribose is thermodynamically forced into a rigid C3'-endo puckering conformation[2][3]. This structural locking restricts the inherent "wobble" flexibility of U34, strictly enforcing Watson-Crick base pairing with Adenosine (A) and limiting pairing to Guanosine (G) at the third codon position[1]. By preventing the misreading of near-cognate pyrimidine-ending codons, mcm5s2U acts as a biophysical safeguard against translational frameshifting and protein aggregation[4].

Bipartite Biosynthetic Pathway Mechanics

The synthesis of mcm5s2U is not a single enzymatic step but a highly coordinated, bipartite pathway requiring the intersection of a massive multi-subunit complex and a ubiquitin-like sulfur relay system.

-

The Alkylation and Methylation Axis (C5): The pathway initiates with the Elongator complex (Elp1–Elp6), which catalyzes the formation of the intermediate 5-carboxymethyluridine (cm5U)[5]. Following this, the heterodimeric methyltransferase complex Trm9-Trm112 recognizes cm5U and catalyzes a SAM-dependent methyl esterification to yield mcm5U[5][6].

-

The Sulfur Relay Axis (C2): Thiolation is strictly dependent on a cascade resembling ubiquitin activation. The cysteine desulfurase Nfs1 extracts sulfur, which is shuttled via Tum1 and the E1-like activating enzyme Uba4 to the ubiquitin-like protein Urm1[1][3]. The Ncs2/Ncs6 complex then acts as the terminal effector, transferring the thiocarboxylate sulfur directly to the C2 position of the pre-modified mcm5U, yielding mature mcm5s2U[3].

Bipartite biosynthetic pathway of mcm5s2U involving Elongator, Trm9/112, and the sulfur relay.

Analytical Methodologies for Detection & Quantification

Detecting wobble modifications requires overcoming the inherent instability of RNA and the low cellular abundance of specific tRNAs. We employ two orthogonal methods: an indirect enzymatic cleavage assay for high-throughput screening, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for absolute quantification.

Quantitative Data Summary

| Analytical Method | Target Analyte | Input RNA Requirement | Quantification Type | Sensitivity / Specificity |

| LC-MS/MS | Single modified nucleosides | 1-10 µg total tRNA | Absolute (pmol/µg tRNA) | High / High (Gold Standard) |

| γ-Toxin Assay | Intact mcm5s2U-tRNA | 1-5 µg total RNA | Relative (Fold change) | Medium / High (Sequence Context Preserved) |

(Data synthesized from standard quantification protocols[7])

Protocol 1: Indirect Quantification via γ-Toxin Endonuclease Cleavage

The Causality of the Assay: γ-toxin, derived from the yeast Kluyveromyces lactis, is an endonuclease that has evolved to specifically recognize the fully mature mcm5s2U modification at the wobble position. It cleaves the tRNA precisely between nucleotides 34 and 35[6]. If the tRNA is hypomodified (e.g., lacking the 2-thio group due to oxidative stress or sulfur relay mutations), the steric fit in the enzyme's active site is lost, and cleavage fails. This creates a highly specific, self-validating binary readout for modification integrity[6][7].

Step-by-Step Methodology:

-

RNA Isolation: Extract 1-5 µg of total RNA using a highly denaturing guanidinium thiocyanate-phenol-chloroform method to preserve RNA integrity and prevent artifactual desulfuration.

-

Endonuclease Reaction: In a sterile, RNase-free tube, incubate the RNA with purified recombinant γ-toxin in a specialized cleavage buffer (20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT) at 37°C for 30 minutes[7].

-

Self-Validation Check: Always include a no-enzyme control to establish baseline tRNA integrity and rule out non-specific RNase contamination[7].

-

-

Reaction Termination: Quench the reaction by adding a formamide-based loading dye and immediately transferring the tubes to ice[7].

-

Readout: Resolve the fragments on a high-resolution urea-polyacrylamide gel followed by Northern blotting, or quantify the loss of full-length tRNA via qRT-PCR using primers flanking the cleavage site[6].

Protocol 2: Absolute Quantification via LC-MS/MS

The Causality of the Assay: Mass spectrometers cannot accurately quantify intact tRNAs due to polymer-induced signal suppression and complex secondary structures. Therefore, the tRNA must be completely hydrolyzed into individual, dephosphorylated nucleosides. We utilize a specific cocktail of Benzonase and Phosphodiesterase I rather than standard RNase A, because RNase A leaves 3'-phosphates and has pyrimidine specificity, which would skew the stoichiometric recovery necessary for absolute quantification[8].

Step-by-Step Methodology:

-

Nucleolytic Hydrolysis: Digest 1-10 µg of purified tRNA using Benzonase (an endonuclease that attacks all nucleic acids) and Phosphodiesterase I (an exonuclease) to completely cleave the phosphodiester backbone[8].

-

Terminal Dephosphorylation: Add Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Alkaline Phosphatase (CIAP) buffer and 1U of enzyme. Incubate at 37°C for 2 hours to remove all terminal phosphates, yielding pure nucleosides[7][8].

-

Protein Depletion: Terminate the reaction using an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1). Centrifuge to separate phases, extract the aqueous layer, and pass it through a 0.22 µm spin filter to remove any residual proteins that could foul the LC column[7].

-

Chromatographic Separation & MS Detection: Inject the filtrate onto a C18 reversed-phase HPLC column. Elute using a gradient of aqueous ammonium acetate and organic acetonitrile. Couple the LC to a triple quadrupole mass spectrometer operating in positive ion mode (Multiple Reaction Monitoring, MRM)[7].

Step-by-step LC-MS/MS workflow for the absolute quantification of mcm5s2U nucleosides from tRNA.

Conclusion

The mcm5s2U modification is a prime example of how atomic-level alterations dictate macro-level biological outcomes. By enforcing a C3'-endo ribose pucker, the 2-thio group mechanically ensures translational fidelity. Understanding the distinct, yet cooperative, nature of the Elongator and sulfur relay pathways allows researchers to pinpoint the exact etiology of hypomodification in disease states. By leveraging rigorously controlled analytical techniques—ranging from the structural specificity of the γ-toxin assay to the absolute mass accuracy of LC-MS/MS—we can quantitatively map the epitranscriptomic landscape with high confidence.

References

-

Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U Source: plos.org URL:[Link]

-

tRNA anticodon loop modifications ensure protein homeostasis and cell morphogenesis in yeast Source: oup.com URL:[Link]

-

Chemical structure of 5-methoxycarmonylmethyl-2-thiouridene (mcm5s2U) and secondary structure of tRNAGlu Source: researchgate.net URL:[Link]

-

Mechanistic characterization of the sulfur-relay system for eukaryotic 2-thiouridine biogenesis at tRNA wobble positions Source: oup.com URL:[Link]

-

Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease Source: nih.gov URL:[Link]

-

Studies on Oxidative Damage of the Wobble 5-methylcarboxymethyl-2-thiouridine in tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System Source: preprints.org URL:[Link]

Sources

- 1. 5-(Methoxycarbonylmethyl)-2-thiouridine Research Compound [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U | PLOS One [journals.plos.org]

- 6. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. preprints.org [preprints.org]

The Mechanistic and Translational Imperative of 5-Methoxycarbonylmethyl-2-thiouridine (mcm5s2U) at the tRNA Wobble Position

Executive Overview

The post-transcriptional modification of transfer RNA (tRNA) is a critical regulatory layer in gene expression, directly influencing the efficiency, fidelity, and dynamics of the ribosome. Among the most complex and biologically vital modifications is 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) , which occurs universally at the wobble position (U34) of eukaryotic cytosolic tRNAs responsible for decoding Glutamine (tRNAGln-UUG), Glutamic acid (tRNAGlu-UUC), and Lysine (tRNALys-UUU)[1].

This whitepaper provides an in-depth technical analysis of the structural causality, biosynthetic pathways, and self-validating analytical methodologies required to study mcm5s2U. By understanding the biophysical constraints this modification places on codon-anticodon pairing, researchers can better target the translational dysregulations underlying neurodegenerative diseases and cancers.

Structural Causality: Decoding Fidelity and Ribosomal Dynamics

The necessity of the mcm5s2U modification stems from the biophysical flexibility of the unmodified uridine. In the wobble position, an unmodified U34 can promiscuously base-pair with A, G, C, or U, leading to severe frameshifting and misincorporation errors[2].

The mcm5s2U modification solves this through a dual-mechanism structural constraint:

-

The 2-Thio (s2) Group: The bulky sulfur atom at the C2 position sterically clashes with the 2'-hydroxyl group of the ribose ring, forcing the sugar into a rigid C3'-endo puckering conformation . This rigidity pre-organizes the anticodon loop, thermodynamically favoring Watson-Crick geometry and preventing the misreading of near-cognate codons ending in pyrimidines[3].

-

The Methoxycarbonylmethyl (mcm5) Group: This extended side chain enhances the base-stacking interactions with U35 and stabilizes pairing with purine-ending codons (A and G) in the ribosomal A-site.

The causality of these structural changes is directly observable in translational kinetics. In vitro kinetic assays demonstrate that the presence of the full mcm5s2U modification accelerates dipeptide formation by a factor of five (apparent rate constant kpep increases from 0.2 s−1 in hypomodified tRNAs to 1.0 s−1 in fully modified wild-type tRNAs)4[4].

The Bipartite Biosynthetic Network

The formation of mcm5s2U is not a single enzymatic step but the convergence of two independent, highly conserved pathways. The decoupling of these pathways allows cells to dynamically tune translation in response to oxidative stress or nutrient availability[5].

-

The Elongator Pathway (mcm5 addition): The hexameric Elongator complex (Elp1-Elp6) catalyzes the early steps of adding the carboxymethyl group to U34, which is subsequently methylated by the Trm9-Trm112 complex to form mcm5U34[1].

-

The Sulfur-Relay System (s2 addition): Thiolation is driven by a ubiquitin-like pathway. The sulfur is mobilized from cysteine by the desulfurase Tum1, transferred to Uba4 (an E1-like activating enzyme), and conjugated to Urm1. The Urm1-thiocarboxylate intermediate then donates the sulfur to the tRNA, catalyzed by the Ncs2/Ncs6 complex6[3].

Biosynthetic convergence of the Elongator and Thiolation pathways forming mcm5s2U34.

Self-Validating Analytical Methodologies

Detecting wobble modifications requires techniques that overcome the inherent stability of the tRNA structure. The following protocols are designed as self-validating systems , ensuring that experimental artifacts do not masquerade as biological phenomena.

Protocol 1: APM-dPAGE Northern Blotting (Thiolation Detection)

Causality & Self-Validation: [(N-acryloylamino)phenyl]mercuric chloride (APM) is copolymerized into a polyacrylamide gel. The mercury in APM forms a reversible covalent bond specifically with the thiocarbonyl group of s2U. This acts as a self-validating internal control: unmodified tRNAs migrate normally, serving as an internal baseline, while thiolated tRNAs are physically retarded. The ratio of the two bands provides an absolute fraction of thiolation independent of loading variations[2].

Step-by-Step Methodology:

-

RNA Extraction: Isolate small RNAs (<200 nt) using a silica-column based miRNA kit to remove bulky rRNAs and mRNAs.

-

Gel Preparation: Cast a 10% polyacrylamide gel containing 7 M urea, 0.5× TBE, and 0.05 mg/mL APM.

-

Electrophoresis: Denature 5 µg of small RNA at 75°C for 5 mins in formamide loading buffer. Run at 150V for 3 hours at 4°C to prevent heat-induced degradation of the APM-mercury bonds.

-

Transfer & Crosslinking: Transfer to a positively charged nylon membrane via semi-dry blotting. UV-crosslink at 120 mJ/cm².

Hybridization: Probe with γ

32 P end-labeled oligonucleotides specific to tRNALys-UUU. Visualize via phosphorimaging.Protocol 2: γ -Toxin Endonuclease Cleavage Assay

Causality & Self-Validation: The γ -toxin from Kluyveromyces lactis is a highly specific endonuclease that strictly requires the presence of both the mcm5 and s2 groups to cleave the tRNA anticodon loop1[1]. This binary readout (cleaved vs. intact) self-validates the modification status. Probing for a non-target tRNA (e.g., tRNA-Ser) on the same blot validates global RNA integrity.

Step-by-Step Methodology:

-

Reaction Setup: Combine 2 µg of total RNA with 1 µg of purified recombinant γ -toxin in 20 µL of reaction buffer (10 mM Tris-HCl pH 7.5, 10 mM MgCl 2 , 50 mM NaCl, 1 mM DTT).

-

Incubation: Incubate at 30°C for 30 minutes.

-

Quenching: Stop the reaction by adding an equal volume of 2X RNA loading dye containing 10 mM EDTA and heating to 85°C for 5 minutes.

-

Analysis: Resolve on a 10% Urea-PAGE gel, transfer to a membrane, and probe for the 5' or 3' halves of the target tRNA.

Workflow for γ-toxin endonuclease cleavage assay to detect mcm5s2U modification.

Protocol 3: LC-MS/MS Nucleoside Quantification

Causality & Self-Validation: While gels provide relative fractions, LC-MS/MS provides absolute structural confirmation. To self-validate against ionization suppression and sample loss, heavy-isotope labeled synthetic nucleosides (e.g., 13 C- 15 N-mcm5s2U) are spiked into the sample prior to digestion.

Step-by-Step Methodology:

-

tRNA Isolation: Purify specific tRNAs using biotinylated complementary DNA probes coupled to streptavidin magnetic beads.

-

Digestion: Digest 1 µg of purified tRNA to single nucleosides using Nuclease P1 (37°C, 2h) followed by FastAP Thermosensitive Alkaline Phosphatase (37°C, 1h).

-

Chromatography & MS: Inject onto a C18 reverse-phase nano-LC column. Analyze via Orbitrap MS/MS operating in positive ion mode, monitoring the specific mass-to-charge ( m/z ) transition for the protonated molecular ion of mcm5s2U ( m/z 333 → 201)[7].

Quantitative Data Summary: Impact on Translation and Pathology

The loss of mcm5s2U has profound downstream effects, triggering proteotoxic stress and driving pathologies such as Familial Dysautonomia (caused by ELP1 mutations)[8]. The table below summarizes the quantitative impact of modification states on translational efficiency and cellular phenotype.

| Genotype / Condition | U34 Modification Status | Translation Efficiency ( kpep ) | Phenotypic Consequence |

| Wild-Type | Fully modified (mcm5s2U) | ~1.0 s−1 | Normal homeostasis and development |

| elp3Δ (Elongator mutant) | s2U only (mcm5 absent) | Reduced | Stress sensitivity, neurological defects |

| urm1Δ (Thiolation mutant) | mcm5U only (s2 absent) | ~0.2 s−1 | Impaired decoding of AAA/CAA/GAA |

| elp3Δ urm1Δ (Double mutant) | Unmodified U34 | Severely impaired | Lethality / Severe synthetic sickness |

Data synthesized from in vitro kinetic assays and yeast genetic models evaluating the synergistic requirement of wobble modifications[4][9].

References

-

Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease Source: RNA / National Institutes of Health (NIH) URL:[Link]

-

Mechanistic characterization of the sulfur-relay system for eukaryotic 2-thiouridine biogenesis at tRNA wobble positions Source: Nucleic Acids Research / Oxford Academic URL:[Link]

-

A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast Source: RNA / National Institutes of Health (NIH) URL:[Link]

-

tRNA tKUUU, tQUUG, and tEUUC wobble position modifications fine-tune protein translation by promoting ribosome A-site binding Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

-

Pan-cancer analysis identifies tRNA modification enzyme CTU2 as a novel tumor biomarker and its role in immune microenvironment Source: Semantic Scholar URL:[Link]

Sources

- 1. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. academic.oup.com [academic.oup.com]

- 4. pnas.org [pnas.org]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. Mechanistic characterization of the sulfur-relay system for eukaryotic 2-thiouridine biogenesis at tRNA wobble positions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diva-portal.org [diva-portal.org]

- 9. Making sure you're not a bot! [kobra.uni-kassel.de]

Evolutionary Conservation and Analytical Profiling of the mcm⁵s²U tRNA Modification: A Technical Whitepaper

Executive Summary

The post-transcriptional modification of transfer RNA (tRNA) is a critical regulatory layer in gene expression, ensuring translation fidelity and efficiency. Among the most complex and functionally significant modifications is the formation of 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) at the wobble position (U34) of eukaryotic tRNAs decoding A- or G-ending codons (e.g., tRNA-Glu, tRNA-Lys, tRNA-Gln).

This whitepaper provides an in-depth analysis of the evolutionary trajectory of the mcm⁵s²U modification, comparing its biosynthesis in eukaryotes to its bacterial counterpart (mnm⁵s²U). Furthermore, we detail field-proven, self-validating analytical methodologies—ranging from enzymatic cleavage assays to advanced nanopore sequencing—designed to empower researchers and drug development professionals in profiling this critical epitranscriptomic mark.

Evolutionary Trajectory & Biosynthetic Pathways

The modification of U34 is universally conserved across domains of life, yet the enzymatic machinery responsible for its synthesis demonstrates a fascinating case of convergent evolution. The primary mechanistic purpose of these modifications is to restrict the wobble capacity of uridine. Thiolation at the 2-position stabilizes the C3′-endo puckering conformation of the ribose, which facilitates base pairing with purines (A or G) and strictly prevents the misreading of codons ending in U or C[1].

Bacterial Biosynthesis (mnm⁵s²U)

In bacteria such as Escherichia coli, the synthesis of 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) is initiated by the evolutionarily conserved MnmE and GidA protein complex, which utilizes GTP and FAD to form the cmnm⁵U intermediate[1]. Subsequently, MnmC catalyzes a dual-step conversion to mnm⁵U. The 2-thiolation is independently catalyzed by MnmA, which relies on a persulfide sulfur-relay system originating from the cysteine desulfurase IscS[2].

Eukaryotic Biosynthesis (mcm⁵s²U)

In eukaryotes, the pathway diverges significantly in its enzymatic constituents. The Elongator complex (Elp1–Elp6) catalyzes the initial formation of cm⁵U[3]. This intermediate is then methyl-esterified by the Trm9-Trm112 holoenzyme to form mcm⁵U[3][4].

Crucially, the eukaryotic thiolation step reveals an unexpected evolutionary origin. The sulfur transfer is mediated by the ubiquitin-related modifier Urm1 and the thiouridylase Tuc1 (also known as Ncs6)[2]. Phylogenetic analyses reveal that eukaryotic Tuc1 does not descend from the bacterial U34-thiolase MnmA. Instead, Tuc1 evolved from an ancient form of the bacterial protein TtcA, which normally synthesizes 2-thiocytidine (s²C) at position 32[5]. This shift in target specificity from C32 to U34 highlights a remarkable instance of convergent evolution driven by the absolute necessity of wobble uridine stabilization for cellular viability[5].

Evolutionary divergence of wobble uridine modification pathways between bacteria and eukaryotes.

Analytical Methodologies for Detection and Quantification

A major bottleneck in epitranscriptomics is the detection of specific modifications. Because mcm⁵s²U does not induce reverse transcriptase (RT) arrest or nucleotide misincorporation under standard conditions, conventional RNA-seq protocols completely fail to detect it[6]. To bypass this, researchers must rely on orthogonal biochemical cleavage, chemical derivatization (e.g., PAQS-seq), or direct RNA nanopore sequencing[7].

Quantitative Data Summary

| Detection Modality | Throughput | Input RNA Req. | Resolution / Specificity | Turnaround Time |

| 2D-TLC | Low | >10 µg | High / Requires radiolabeling | 3-4 Days |

| LC-MS/MS | Medium | 1-5 µg | Absolute / Cannot map sequence context | 1-2 Days |

| γ-Toxin Assay | Low-Medium | 2-5 µg | High / Specific to mcm⁵s²U cleavage | 1-2 Days |

| PAQS-seq | High | <1 µg | Transcriptome-wide / Chemical derivatization | 4-5 Days |

| MoDorado (Nanopore) | High | ~500 ng | Transcriptome-wide / Direct RNA detection | 2-3 Days |

Table 1: Comparison of analytical modalities for mcm⁵s²U detection.

Protocol 1: γ-Toxin Endonuclease Cleavage Assay

Causality & Rationale: The γ-toxin from the yeast Kluyveromyces lactis acts as a highly specific endonuclease that naturally cleaves tRNAs containing the mcm⁵s²U modification at the 3' phosphodiester bond[6][8]. By coupling this cleavage to Northern blotting or qRT-PCR, we can selectively quantify the modification status without complex mass spectrometry.

Self-Validating System Design: To ensure trustworthiness, this protocol mandates the inclusion of a genetic knockout control (e.g., trm9Δ or elp3Δ yeast strains). Because these strains lack the mature mcm⁵s²U modification, their tRNA will remain completely resistant to γ-toxin cleavage, internally validating the specificity of the recombinant toxin batch[4].

Step-by-Step Methodology:

-

RNA Extraction: Isolate total RNA using an acid guanidinium thiocyanate-phenol-chloroform method to preserve small RNA integrity. Resuspend in DEPC-treated water.

-

Reaction Assembly: In a 20 µL reaction volume, combine 5 µg of total RNA, 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM NaCl, and 1 µg of purified recombinant γ-toxin[6].

-

Internal Validation: Set up a parallel reaction using 5 µg of total RNA from a trm9Δ mutant strain (Negative Control).

-

Incubation: Incubate the reactions at 30°C for exactly 30 minutes.

-

Quenching & Resolution: Stop the reaction by adding an equal volume of 2X RNA loading dye containing 10 mM EDTA and formamide. Heat to 70°C for 5 minutes.

-

Detection: Resolve the fragments on a 10% polyacrylamide/8M urea gel. Transfer to a nylon membrane and probe with a DIG-labeled oligonucleotide complementary to the 5' half of the target tRNA (e.g., tRNA-Glu(UUC)). Cleaved fragments will migrate faster, allowing ratiometric quantification of modified vs. unmodified tRNA[6].

Workflow for the γ-toxin endonuclease cleavage assay to detect mcm⁵s²U.

Protocol 2: Transcriptome-Wide Detection via MoDorado Nanopore Sequencing

Causality & Rationale: While the γ-toxin assay is excellent for targeted validation, drug discovery often requires transcriptome-wide mapping. Direct RNA sequencing via Oxford Nanopore Technologies (ONT) avoids RT-induced biases. The MoDorado algorithm leverages "off-label" use of pre-trained modification callers by computing the Kullback-Leibler (KL) divergence between prediction score distributions, successfully identifying complex modifications like mcm⁵s²U[7].

Self-Validating System Design: To prevent false positives caused by secondary structure-induced basecalling errors, the protocol requires the spike-in of synthetic, strictly unmodified tRNAs alongside fully modified synthetic counterparts. This establishes a baseline error distribution for the specific sequence context.

Step-by-Step Methodology:

-

Deacylation: Deacylate 500 ng of small RNAs by incubating in 100 mM Tris-HCl (pH 9.0) for 30 minutes at 37°C to remove amino acids that interfere with adapter ligation[7].

-

Spike-in Calibration: Add 10 ng of synthetic unmodified tRNA-Lys(UUU) and 10 ng of fully modified tRNA-Lys(UUU) to the sample.

-

Library Prep: Ligate ONT-specific RNA sequencing adapters (e.g., SQK-RNA002 kit) to the 3' ends of the RNA molecules.

-

Sequencing: Load the library onto a MinION or PromethION flow cell and sequence for 48 hours to ensure deep coverage of the tRNA pool.

-

Bioinformatic Analysis (MoDorado):

-

Basecall the raw FAST5/POD5 files using Dorado.

-

Align reads to a reference tRNA database.

-

Execute the MoDorado algorithm to compare the basecalling error scores (KL divergence) of the biological sample against the synthetic unmodified spike-ins[7]. High KL divergence at U34 indicates the presence of mcm⁵s²U.

-

Therapeutic and Drug Development Perspectives

The evolutionary divergence between bacterial and eukaryotic tRNA modification pathways presents a lucrative therapeutic window. For instance, the protozoan parasite Toxoplasma gondii relies on a specific Elongator protein-3 (TgElp3) homolog for its survival[8]. Because the structural topology of parasitic or fungal modification enzymes often differs from human host enzymes, targeted small-molecule inhibitors against these specific methyltransferases or thiolases could serve as potent, highly specific anti-parasitic or anti-fungal agents.

Furthermore, dysregulation of the human Trm9 homolog (ALKBH8) and the Elongator complex is heavily implicated in cancer metastasis and neurodegenerative diseases (e.g., familial dysautonomia). Utilizing the γ-toxin assay or MoDorado sequencing in high-throughput screening (HTS) pipelines allows drug developers to rapidly assess the efficacy of compounds designed to restore or inhibit mcm⁵s²U formation.

References

- Monitoring the 5-Methoxycarbonylmethyl-2-Thiouridine (mcm5s2U) Modification Utilizing the Gamma-Toxin Endonuclease. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYFNhZibkaHkl3ayqGnYqmOAC3fuXi8I0BWWMe92tzbWsfytgrJTRHwFDxlvu9tv6RgFmJWi3nWSZKbkN_z6HkFa5-0ma78-53hAx-TzyIWnPq_Tb1gmzPOpl8Naq2b0L54hrgQX1RVLKFFVnT5TPaKZzHB8TlgPkXAgjAfNmLx7YF2I5A_c-uMqOtlFtENJGHkKmTy64RDmg70jOVJS4Zm-3w5z29FnRPUMAekWsWtn6TpptY5NbYdG8V4hc6NuCp6YM2ssGjFqcX44fEjT0F0XpMabITNEin-tihanqN]

- Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbqaXq2VgWjOGfiVF69tXu_YSQbyrSDi83XCwH2BZIUrcY2tSJbHn4MPucSrJrSxgQKa9Kz0kkwjQJfvL0v8ROybbOTiwA2n4a8lxM2xkOEPG_X5_MkvgB9HHzSKYgLceY3Tm18AS0_Sa_WDU=]

- A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzPB_QoaTq5QY-VgyZWGoSf6i-604q97YxS6ygPLZpX3tI-RPZ40TLisPCflh2DmMw3aLgP66y3G_0g3K5WXfP6OavX4hn-e1mu5VjPiYd6T2woqxPyPx6PTflYFDZ6uYjeCEhXppCs_Is-cw=]

- Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the gamma-toxin endonuclease. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeM2T6GAyW5BubtkgIp-351Ehy223f28cRt7vDwY8XcBskLr3Qa0QbrXxmdoUxSFvbjQR6SEeEyBRWxuuCM5RKBwHtvFb55H0EdoTq5EL6Wgv1WabHmImSL_FlF3t2sN1usjWhmPEL1mBwp1DmfXRNir3qGef-I93E3Pd1faspJsqtJe8Bta1FQCg630narjO27Crm0fUBUjigWOSQOZM7jcRjjZ0-7ge_qgGHYJfQrmoJde54DXLGHPCc626RbZiMa2sXPr4-Z6Ozo4RHgDT8G6P6R-ImEJb-qeXMhPpDcKD-Onk0-ouOsn4PWMo=]

- Evolutionarily conserved proteins MnmE and GidA catalyze the formation of two methyluridine derivatives at tRNA wobble positions. Oxford Academic.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2m9xrGC1RL7g6xLDl0CZHwfp5ZnAQEIR5_pHSD-Ep-CZ49dvYXSaP7iJ6MPIHEuf5WeerA9-NO24ZnGhvS2E3tZh1PVaYh6Jy6EBvxIdM8PkGRBcNtjQ_VoXejzo1YDJQ6xvp6JXWL8IZgls4sFDMB78=]

- Biosynthesis and functions of sulfur modifications in tRNA. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbNBsqcV4omCuvTO4t5iB4qtAXpSsCsELlBX35YW30k6N9fgDg_ZnQAOWsEac_9ApJJNrFBZN6TH6WK_2tr6ZfKFzLg0xyXaWqn-NoucE8Ic_MU0Fsk5Q9mZGZdLGWLyyIk1VEvMv-dRA9EIUQn3WTlOIUDLP_jCM6JoBwk_ZWhcrDPxjnfMTCh-4S2UTjc75HmG6wKY_QHBBUoCw61JMUUsU=]

- Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U. PLOS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjRQ2v9vtgGJ0WfC76DMgx7acZd2e_Z77oAuSKdNeCk_ja8D_PT8B6Teu1BR2QwcZkrS-3CiAN8bPdaK2tjwXampkMRijDY5vlScuK5GIznJNz89sgsh26LgSlFkA6oNABpP4Siwgey4HWQCIFXnkf8fqiwOWaVdtKXFyfAnkedW5bD5o=]

- General Principles and Limitations for Detection of RNA Modifications by Sequencing. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFywK_prlIkpMDMEahvkU9XHLrChOVezF9uaUyNVtR_DSqlIxn-KfcAgbvs3PSrkqrFkln54aNMfF1oenQYB8JlWMmWJEttqn20SZ1T--dGqzMd-x5GNSWWxWif1Pv1bonb8c-YePsm4oyKUIE3LC4]

- MoDorado: enhanced detection of tRNA modifications in nanopore sequencing by off-label use of modification callers. MPG.PuRe.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFRd7izlMdbVLao2xrCuW5r-HNG7skApi8Pb5ZA8bfXBSGo0PBzJ-0SwSDh3ZP9GPY2EfbDOTNnaDMf2c_8Mzg8y5DAGYYkqEA5R4aNElixsehxVK0RfOh4M21cHenqceC6CZ5ZXH3OQ3wdxAAY3y4yHegBJq1MBPfDrm14dhwcD2YNduz_Ak=]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.mpg.de [pure.mpg.de]

- 8. researchgate.net [researchgate.net]

The Impact of 5-Methoxycarbonylmethyl-2-thiouridine on Codon-Anticodon Stability: An In-depth Technical Guide

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are critical for the efficiency and fidelity of protein synthesis.[1][2] These modifications, ranging from simple methylations to complex hypermodifications, are found throughout the tRNA molecule and play crucial roles in tRNA folding, stability, and function.[1] One such vital modification, particularly at the wobble position (U34) of the anticodon loop, is 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U). This guide provides a comprehensive technical overview of the biosynthesis of mcm5s2U, its profound impact on the stability of codon-anticodon interactions, and the experimental methodologies employed to investigate its function. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the intricate mechanisms of translational control.

The Biogenesis of mcm5s2U: A Multi-step Enzymatic Cascade

The formation of mcm5s2U is a complex, multi-step process involving several highly conserved enzyme complexes. The pathway can be broadly divided into two main branches: the formation of the 5-methoxycarbonylmethyl (mcm5) group and the 2-thiolation (s2) of the uridine base.

The initial steps in the formation of the mcm5 side chain are catalyzed by the Elongator complex (Elp1-Elp6).[3] The Elp3 subunit is responsible for transferring a carboxymethyl (cm) group to the 5-position of uridine.[4] Subsequently, the Trm9/Trm112 complex (in yeast) or its human homolog, the ALKBH8/TRMT112 complex, catalyzes the final methylation step, converting 5-carboxymethyluridine (cm5U) to 5-methoxycarbonylmethyluridine (mcm5U).[4][5][6]

The 2-thiolation of the uridine is carried out by a separate pathway involving a sulfur relay system.[7] In eukaryotes, this process requires a series of proteins including Nfs1, Tum1, Uba4, Urm1, Ncs2, and Ncs6.[6][7]

Figure 2: Impact of mcm5s2U on codon-anticodon stability.

Experimental Methodologies

A variety of techniques are employed to study the presence and functional consequences of the mcm5s2U modification.

Isolation and Purification of tRNA

Accurate analysis of tRNA modifications requires highly purified tRNA samples.

Protocol: Total tRNA Isolation

-

Cell Lysis: Lyse cells using TRIzol or a similar phenol-guanidinium thiocyanate-based reagent to inactivate RNases and preserve RNA integrity. [8]2. Phase Separation: Perform a phenol-chloroform extraction at an acidic pH (~4.5) to separate RNA (aqueous phase) from DNA and proteins (organic and interphase). [8]3. RNA Precipitation: Precipitate the total RNA from the aqueous phase using isopropanol or ethanol. [8]4. High Molecular Weight RNA Removal: Resuspend the RNA pellet and selectively precipitate high molecular weight RNAs (like rRNA) using lithium chloride. [8]5. tRNA Recovery: Precipitate the tRNA-containing supernatant with ethanol.

-

Quality Control: Assess the purity and integrity of the isolated tRNA using UV spectrophotometry and denaturing polyacrylamide gel electrophoresis (PAGE). [8] Protocol: Purification of Specific tRNA Isoacceptors

For studies on a specific tRNA, further purification is necessary.

-

Hybridization-Based Purification: This is a highly specific method that uses a biotinylated DNA oligonucleotide probe complementary to a unique sequence in the target tRNA. [9][10] 1. Immobilize the probe on streptavidin-coated magnetic beads. 2. Hybridize the total tRNA pool with the immobilized probe. 3. Wash away non-specifically bound tRNAs. 4. Elute the target tRNA by disrupting the hybridization, for example, by heating. [9][10]

Detection and Quantification of mcm5s2U

Several methods can be used to detect and quantify the mcm5s2U modification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying and quantifying known and novel RNA modifications. [11][12]tRNAs are digested into single nucleosides, which are then separated by liquid chromatography and identified by their mass-to-charge ratio. [11]* γ-toxin Cleavage Assay: The γ-toxin from Kluyveromyces lactis specifically recognizes and cleaves tRNAs containing the mcm5s2U modification. [5][13][14]The cleavage products can be detected by Northern blotting or qRT-PCR, providing a sensitive method to monitor the status of mcm5s2U. [5][15]* Next-Generation Sequencing (NGS) Methods: Techniques like tRNA-seq can identify modifications that cause signatures during reverse transcription, such as misincorporations or stops. [16]More recent developments like nanopore direct RNA sequencing can also detect tRNA modifications. [17]

Functional Assays

-

Ribosome Profiling (Ribo-Seq): This technique provides a snapshot of all the mRNAs being actively translated in a cell. [18][19][20][21]By comparing ribosome occupancy in wild-type cells versus cells lacking mcm5s2U, one can identify codons that are translated less efficiently in the absence of the modification. [18][19]* In Vitro Translation Assays: These assays use cell-free protein synthesis systems to directly measure the rate and fidelity of translation of specific mRNA reporters. [22][23][24][25]By comparing the translation of reporters rich in codons decoded by mcm5s2U-containing tRNAs with and without the modified tRNA, the functional impact of the modification can be quantified.

Physiological and Pathological Relevance

The proper modification of tRNA with mcm5s2U is essential for cellular homeostasis. Deficiencies in the mcm5s2U biosynthetic pathway have been linked to a range of cellular defects and human diseases.

-

Translational Defects and Protein Aggregation: The absence of mcm5s2U leads to ribosomal pausing at specific codons, which can result in protein misfolding and aggregation. [26]This has been shown to induce proteotoxic stress. [26]* Neurodevelopmental Disorders: Mutations in the Elongator complex subunits are associated with neurodevelopmental disorders, highlighting the importance of proper tRNA modification for neuronal function. [6]* Cancer: The expression of ALKBH8, the human homolog of Trm9, is upregulated in some cancers and has been implicated in promoting cell invasion. [6]* Oxidative Stress Response: The sulfur-containing 2-thio group of mcm5s2U is susceptible to oxidation. Under conditions of oxidative stress, this modification can be lost, leading to a dynamic regulation of translation. [27]

Conclusion

5-Methoxycarbonylmethyl-2-thiouridine is a critical post-transcriptional modification that underscores the complexity and precision of the translational machinery. Its intricate biosynthesis and profound impact on codon-anticodon stability highlight its role as a key regulator of translational efficiency and fidelity. Understanding the function of mcm5s2U and the enzymes that synthesize it not only provides fundamental insights into the mechanisms of protein synthesis but also opens up new avenues for therapeutic intervention in diseases associated with its dysregulation. The experimental approaches outlined in this guide provide a robust framework for researchers to further explore the multifaceted roles of this essential tRNA modification.

References

- New chromatographic and biochemical strategies for quick preparative isol

- Isolation of tRNA

- Chou, C., et al.

- Biosynthesis and functions of sulfur modifications in tRNA. Frontiers in Microbiology.

- Transcriptome-wide analysis of roles for tRNA modifications in translational regul

- A method for the isolation of specific tRNA precursors.

- Probing the diversity and regulation of tRNA modifications.

- Optimization of the hybridization-based method for purification of thermostable tRNAs in the presence of tetraalkylammonium salts. Nucleic Acids Research.

- tRNA modifications: greasing the wheels of translation and beyond. Cellular and Molecular Life Sciences.

- Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing.

- Studying the Function of tRNA Modifications: Experimental Challenges and Opportunities. Journal of Molecular Biology.

- Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease. RNA.

- A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast. Genes & Development.

- Oxidative Stress Rewires Protein Synthesis: Desulfuration of tRNA Modifications Dynamically Regulates Transl

- Advances in tRNA Biology and Analysis. Biocompare.

- Mechanistic characterization of the sulfur-relay system for eukaryotic 2-thiouridine biogenesis at tRNA wobble positions. Nucleic Acids Research.

- Purification of post-transcriptionally modified tRNAs for enhanced cell-free transl

- Mapping rRNA, tRNA, and mRNA modifications in ribosomes at high resolution. Trends in Biochemical Sciences.

- Anticodon stem-loop tRNA modifications influence codon decoding and frame maintenance during translation.

- Loss of Anticodon Wobble Uridine Modifications Affects tRNALys Function and Protein Levels in Saccharomyces cerevisiae. PLoS ONE.

- tRNA anticodon loop modifications ensure protein homeostasis and cell morphogenesis in yeast. Nucleic Acids Research.

- Ribosome profiling reveals the translational landscape and allele-specific translational efficiency in rice. The Plant Cell.

- Roles of Elongator Dependent tRNA Modification Pathways in Neurodegeneration and Cancer.

- Studies on Oxidative Damage of the Wobble 5-methylcarboxymethyl-2- thiouridine in tRNA of Eukaryotic Cells. Preprints.org.

- Removing redundancy of the NCN codons in vitro for maximal sense codon reassignment.

- HITS-CLIP analysis of human ALKBH8 points towards its role in tRNA and noncoding RNA regul

- Insights into genome recoding from the mechanism of a classic +1-frameshifting tRNA. eLife.

- Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System.

- Modern Ribosome Profiling: Unlocking Translational Insights. Immagina Biotechnology.

- A simple real-time assay for in vitro transl

- Monitoring the 5-Methoxycarbonylmethyl-2-Thiouridine (mcm5s2U) Modification Utilizing the Gamma-Toxin Endonuclease. Methods in Molecular Biology.

- The Basics: In Vitro Transl

Sources

- 1. Studying the Function of tRNA Modifications: Experimental Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mapping rRNA, tRNA, and mRNA modifications in ribosomes at high resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [kobra.uni-kassel.de]

- 4. HITS-CLIP analysis of human ALKBH8 points towards its role in tRNA and noncoding RNA regulation | bioRxiv [biorxiv.org]

- 5. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Purification of post-transcriptionally modified tRNAs for enhanced cell-free translation systems | bioRxiv [biorxiv.org]

- 11. tandfonline.com [tandfonline.com]

- 12. biocompare.com [biocompare.com]

- 13. preprints.org [preprints.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Probing the diversity and regulation of tRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing [immaginabiotech.com]

- 18. Transcriptome-wide analysis of roles for tRNA modifications in translational regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. Ribosome profiling reveals the translational landscape and allele-specific translational efficiency in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Modern Ribosome Profiling: Unlocking Translational Insights [immaginabiotech.com]

- 22. Removing redundancy of the NCN codons in vitro for maximal sense codon reassignment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Insights into genome recoding from the mechanism of a classic +1-frameshifting tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 24. genscript.com [genscript.com]

- 25. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]

- 26. academic.oup.com [academic.oup.com]

- 27. t.u-tokyo.ac.jp [t.u-tokyo.ac.jp]

Thermodynamic Stability and Decoding Fidelity of U34 tRNA Modifications: A Focus on mcm5s2U

Abstract Post-transcriptional modifications at the wobble position (U34) of transfer RNA (tRNA) are indispensable for maintaining translational fidelity and proteome homeostasis. Among these, 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) represents a paradigm of how subtle chemical alterations dictate profound thermodynamic and structural shifts. This technical guide explores the biophysical causality, quantitative thermodynamics, and self-validating experimental workflows used to interrogate mcm5s2U and its role in decoding split codon boxes.

The Wobble Hypothesis and the Structural Imperative of U34 Modifications

According to Crick’s wobble hypothesis, the first position of the anticodon (position 34) enjoys relaxed base-pairing rules, allowing a single tRNA to decode multiple synonymous codons. However, unmodified tRNAs containing a U34-U35-U36 anticodon sequence (such as tRNALys, tRNAGlu, and tRNAGln) suffer from severe thermodynamic instability. Uracil exhibits the lowest base-stacking potential of all canonical nucleobases. Consequently, an unmodified U-rich anticodon loop is highly flexible and fails to adopt the canonical U-turn motif required for ribosomal A-site accommodation.

To overcome this entropic penalty, eukaryotic cells employ a highly conserved modification cascade to synthesize1[1].

Biogenesis pathway of mcm5s2U at the tRNA wobble position.

Mechanistic Causality: How s2 and mcm5 Drive Thermodynamic Stability

The stabilization conferred by mcm5s2U is not merely additive; it is a synergistic interplay of steric, enthalpic, and electronic effects.

The 2-Thio (s2) Effect: Steric Repulsion and Enthalpic Stacking The substitution of the C2-oxygen with sulfur (s2U) fundamentally alters the sugar pucker equilibrium. The van der Waals radius of sulfur (1.8 Å) is significantly larger than that of oxygen (1.52 Å). This size increase creates a steric clash with the 2'-hydroxyl group of the ribose ring, forcing the sugar out of the C2'-endo conformation and strongly favoring the C3'-endo pucker[2]. Why is this critical? The C3'-endo conformation is the prerequisite for A-form RNA helices. By pre-organizing the nucleotide into the C3'-endo state, the s2 modification drastically reduces the entropic penalty (ΔS) typically associated with codon-anticodon binding. Furthermore, the highly polarizable sulfur atom enhances base-stacking interactions with adjacent nucleotides (U35), providing a massive enthalpic (ΔH) gain[3].

The mcm5 Effect: Tautomerization and Wobble Geometry While the s2 group rigidifies the loop, the 5-methoxycarbonylmethyl (mcm5) group regulates base-pairing geometry. In split codon boxes, tRNALys must decode both AAA and AAG codons. 4 reveal that to pair with G, the mcm5s2U34 nucleobase undergoes a tautomeric shift from the keto to the enol form[4]. This allows the formation of a Watson-Crick-like geometry rather than a distorted wobble geometry, ensuring uniform thermodynamic stability regardless of whether the third codon position is A or G[5].

Mechanistic logic of thermodynamic stabilization by mcm5s2U modifications.

Quantitative Thermodynamic Profiling

The thermodynamic impact of these modifications can be quantified by comparing the free energy (ΔG) and melting temperature (Tm) of modified versus unmodified RNA duplexes. The transition from C2'-endo to C3'-endo alone provides an average stabilization of ~1.0 kcal/mol[5]. Remarkably, 3 demonstrate that s2U can even engage in highly stable self-pairing (s2U:s2U) that rivals canonical U:A pairs[3].

| Modification State | Base Pair | ΔG°₂₉₈ Shift vs Unmodified | Enthalpic Contribution (ΔH) | Sugar Pucker Preference | Structural Impact |

| Unmodified | U:A | Baseline | Baseline | C2'-endo / C3'-endo mix | Highly flexible, high entropic penalty |

| 2-Thio (s2U) | s2U:A | ~ -1.0 kcal/mol | Strongly Negative | Strictly C3'-endo | Pre-organized A-form helix |

| Unmodified Wobble | U:G | Weak/Unstable | Weak | C2'-endo / C3'-endo mix | Poor decoding of purine-ending codons |

| Fully Modified | mcm5s2U:G | Highly Stable | Strongly Negative | C3'-endo (Enol tautomer) | Watson-Crick-like geometry |

Experimental Workflows for Validating Modification Stability

To interrogate these thermodynamic parameters, researchers must employ self-validating experimental systems. Below are two field-proven methodologies.

Protocol 1: UV-Melting Thermodynamics of Modified RNA Duplexes

This protocol isolates the thermodynamic contribution of the modification by screening out backbone repulsion.

-

Sample Preparation : Synthesize RNA oligonucleotides containing the target modification (e.g., s2U) and their complementary strands. Purify via HPLC.

-

Buffer Exchange : Dialyze the RNA against a high-salt buffer (10 mM Tris-HCl pH 8.0, 1 M NaCl, 2.5 mM EDTA). Causality: 1 M NaCl is critical to completely screen the electrostatic repulsion of the phosphate backbone, ensuring that the measured ΔG reflects only base-pairing and stacking interactions.

-

Thermal Denaturation : Measure UV absorbance at 260 nm using a spectrophotometer equipped with a Peltier temperature controller. Ramp temperature from 15°C to 85°C at a rate of 0.5°C/min.

-

Self-Validation (Two-State Model) : Fit the melting curves to a two-state transition model. The system is self-validating if the van't Hoff enthalpy derived from the curve shape matches the calorimetric enthalpy derived from the concentration dependence of Tm.

Protocol 2: Gamma-Toxin Endonuclease Assay for mcm5s2U Detection

Detecting the presence of mcm5s2U in vivo requires specialized assays, as standard sequencing often fails to resolve complex modifications. The6 leverages a yeast endonuclease that specifically cleaves tRNAs only when the mcm5s2U modification is fully intact[6].

-

RNA Extraction : Isolate total RNA using acidic phenol-chloroform (pH 4.5). Causality: The s2 thio-modification is highly labile and prone to desulfuration under alkaline conditions or oxidative stress[5]. Acidic conditions preserve the modification.

-

Toxin Cleavage : Incubate 5 µg of total RNA with purified K. lactis gamma-toxin at 30°C for 30 minutes.

-

Electrophoretic Resolution : Resolve the cleavage products on a 15% urea-PAGE gel.

-

Northern Blotting (Self-Validation) : Transfer to a nylon membrane and probe sequentially for the 5' and 3' halves of the target tRNA. The assay is self-validating if the stoichiometry of the 5' and 3' cleavage products is exactly 1:1, confirming specific endonuclease activity rather than random degradation.

Step-by-step workflow of the Gamma-Toxin Endonuclease Assay for detecting mcm5s2U.

Biological Translation: Protein Homeostasis and Disease

The thermodynamic stability provided by U34 modifications is not just a biophysical curiosity; it is a biological necessity. Depletion of the Elongator complex or CTU1/2 enzymes results in hypomodified tRNAs that cannot efficiently decode AAA, CAA, and GAA codons. This thermodynamic failure leads to ribosomal pausing, frameshifting, and the accumulation of misfolded proteins[1]. Clinically, defects in the mcm5s2U biogenesis pathway are directly implicated in severe neurodevelopmental disorders, such as Familial Dysautonomia, and play a critical role in the translational adaptation of various cancers.

References

- Source: Taylor & Francis (tandfonline.com)

- Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U)

- Source: Oxford Academic (oup.com)

- Source: ACS Publications (acs.org)

- Source: ResearchGate (researchgate.net)

- Source: ResearchGate (researchgate.net)

Sources

The Molecular Architecture of tRNA Wobble Uridine 2-Thiolation: Mechanisms, Enzymes, and Analytical Workflows

Executive Summary: The Decoding Imperative of mcm⁵s²U

In the realm of post-transcriptional RNA modifications, the wobble position (U34) of transfer RNAs (tRNAs) is a critical hotspot for chemical diversity. Among the most complex and biologically vital modifications is 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) . Found exclusively in eukaryotic cytosolic tRNAs responsible for decoding Glutamine (tRNA-Gln-UUG), Lysine (tRNA-Lys-UUU), and Glutamic acid (tRNA-Glu-UUC), this modification acts as a molecular conformational switch. The 2-thio (s²) group restricts the flexibility of the uridine ring, enforcing a C3′-endo ribose pucker. This rigidity is not merely structural; it is a thermodynamic necessity that prevents ribosomal frameshifting and ensures high-fidelity Watson-Crick base pairing with A-ending codons during translation [1].

As application scientists and drug developers, understanding the enzymatic machinery responsible for the 2-thiolation of mcm⁵U is paramount. Dysregulation of this pathway leads to severe proteostasis collapse, triggering stress responses, and is directly implicated in human neurodevelopmental disorders such as DREAM-PL syndrome.

Mechanistic Architecture of the 2-Thiolation Pathway

The biosynthesis of mcm⁵s²U is a bipartite process. While the Elongator complex and the Trm9-Trm112 methyltransferase are responsible for the C5-methoxycarbonylmethyl appendage, the C2-thiolation is driven by an entirely distinct, highly conserved ubiquitin-like sulfur relay cascade known as the Urm1 pathway [2].

Unlike canonical ubiquitin systems that target proteins for degradation, the Urm1 cascade utilizes a ubiquitin-like protein as a direct chemical substrate—a sulfur carrier. The causality of this pathway relies on a sequence of precise, ATP-dependent sulfur transfers:

-

Sulfur Mobilization (Nfs1): The cascade initiates with the cysteine desulfurase Nfs1, which extracts sulfur from L-cysteine, forming a persulfide intermediate.

-

Activation (Uba4 / MOCS3): The E1-like activating enzyme Uba4 (MOCS3 in humans) adenylates the C-terminus of the ubiquitin-related modifier Urm1. The persulfide is then transferred to Urm1, yielding a reactive Urm1-thiocarboxylate (Urm1-COSH) intermediate [5].

-

Target Recognition and Thiolation (Ctu1-Ctu2 Complex): The terminal step is catalyzed by the Cytosolic Thiouridylase complex (Ctu1-Ctu2; known as Ncs6-Ncs2 in yeast). Ctu1 possesses a canonical PP-loop ATP pyrophosphatase motif, which it uses to adenylate the U34 position of the incoming mcm⁵U-tRNA. The sulfur is then transferred from Urm1-COSH to the adenylated tRNA, finalizing the mcm⁵s²U modification [3].

Why is Ctu2 necessary if Ctu1 holds the catalytic domain? Experimental structural biology reveals that Ctu1 alone is unstable and exhibits poor tRNA binding affinity. Ctu2 acts as an obligate allosteric scaffold; heterodimerization with Ctu1 is required to form the complete tRNA-binding cleft and to properly orient the Urm1-COSH intermediate for nucleophilic attack.

Biochemical cascade of the Urm1-dependent 2-thiolation pathway for mcm5s2U synthesis.

Quantitative Data & Comparative Analysis

The enzymes driving this modification are highly conserved across eukaryotes, underscoring the evolutionary necessity of wobble position thiolation for cellular viability.

Table 1: Evolutionary Conservation of the Cytosolic 2-Thiolation Machinery

| Functional Role | S. cerevisiae (Yeast) | H. sapiens (Human) | Mechanism of Action |

| Cysteine Desulfurase | Nfs1 | NFS1 | Extracts sulfur from L-cysteine to form a persulfide intermediate. |

| E1-like Activating Enzyme | Uba4 | MOCS3 | Adenylates Urm1 and transfers sulfur to form Urm1-thiocarboxylate. |

| Ubiquitin-like Sulfur Carrier | Urm1 | URM1 | Acts as the central sulfur donor for the thiouridylase complex. |

| Catalytic Thiouridylase | Ncs6 (Tuc1) | CTU1 | Binds tRNA, adenylates U34, and catalyzes sulfur incorporation. |

| Structural Thiouridylase | Ncs2 (Tuc2) | CTU2 | Heterodimerizes with CTU1 to stabilize tRNA binding and complex integrity. |

Table 2: Phenotypic Consequences of Thiolation Deficiency

| Gene Target | Organism | Primary Phenotype | Molecular Consequence |

| ncs6Δ / ctu1Δ | Yeast / S. pombe | Temperature sensitivity, rapamycin sensitivity. | Complete loss of s²U; ribosome pausing at AAA/CAA/GAA codons. |

| CTU2 (L63P mutation) | Human | DREAM-PL syndrome, impaired ciliogenesis. | Destabilization of CTU1-CTU2 complex; reduced translation of A-biased transcripts. |

| urm1Δ | Yeast | Oxidative stress sensitivity, cytokinesis defects. | Loss of Urm1-COSH formation; pleiotropic stress response failure. |

Experimental Workflows: Causality and Self-Validation

To study the efficacy of the Ctu1-Ctu2 complex or screen for inhibitors/activators in drug development, researchers must reliably quantify mcm⁵s²U levels. Mass spectrometry (LC-MS/MS) is the gold standard for absolute quantification, but it lacks throughput. For robust, high-throughput biochemical validation, we rely on the γ-Toxin Cleavage Assay coupled with APM-Northern Blotting [4].

The Causality Behind the Assay

γ-toxin, an endonuclease secreted by the yeast Kluyveromyces lactis, has evolved to specifically recognize and cleave the anticodon loop of tRNAs only if the mcm⁵s²U modification is fully intact. Unmodified or partially modified tRNAs (e.g., mcm⁵U lacking the 2-thio group) are entirely resistant to cleavage.

To create a self-validating system , we run the cleaved RNA on a polyacrylamide gel embedded with APM (acryloylaminophenylmercuric chloride). The mercury in APM covalently binds to any remaining thiol groups, drastically retarding the electrophoretic mobility of thiolated tRNAs.

-

Validation Logic: If the tRNA is cleaved by γ-toxin, it proves the presence of mcm⁵s²U. If the uncleaved control RNA shifts upward in an APM gel, it independently confirms the presence of the s² modification. Utilizing RNA from a ctu1Δ knockout strain provides the ultimate negative baseline—showing no γ-toxin cleavage and no APM gel shift.

Step-by-step experimental workflow for the γ-toxin cleavage assay.

Step-by-Step Methodology: γ-Toxin Cleavage Validation

-

RNA Extraction (Critical Step): Extract total RNA using acidic phenol-chloroform (pH 4.5). Causality: The 2-thio group and intermediate thiocarboxylates are highly labile. Standard alkaline lysis will rapidly hydrolyze the thioester bonds, destroying the modification prior to analysis.

-

In Vitro Cleavage Reaction: Incubate 2–5 µg of total RNA with 1 µg of purified recombinant γ-toxin in cleavage buffer (10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 mM NaCl) at 30°C for 30 minutes.

-

Electrophoretic Separation: Stop the reaction with formamide loading dye and resolve the RNA on a 10% polyacrylamide / 8M urea gel. For orthogonal validation, cast a parallel gel containing 0.05 mg/mL APM.

-

Northern Blotting: Transfer the resolved RNA to a positively charged nylon membrane via semi-dry electroblotting. UV-crosslink the membrane at 120 mJ/cm².

-

Hybridization: Probe the membrane using ³²P-labeled or fluorescently tagged oligonucleotides complementary to the 5′ or 3′ halves of tRNA-Glu(UUC) or tRNA-Lys(UUU).

-

Quantification: Calculate the thiolation efficiency by measuring the densitometric ratio of the cleaved tRNA fragments (~35 nucleotides) to the intact full-length tRNA (~75 nucleotides).

Therapeutic Implications

The enzymes responsible for mcm⁵s²U thiolation are emerging as compelling therapeutic targets. Because cancer cells exhibit heightened translation rates and rely heavily on specific codon-biased transcripts for survival, they are uniquely sensitive to perturbations in the Ctu1-Ctu2 complex. Inhibiting CTU1/CTU2 in highly proliferative malignancies induces targeted ribosomal pausing and selective apoptosis, presenting a novel avenue for oncology drug development.

References

- tRNA thiolation links translation to stress responses in Saccharomyces cerevisiae PMC / NIH

- Shared Sulfur Mobilization Routes for tRNA Thiolation and Molybdenum Cofactor Biosynthesis in Prokaryotes and Eukaryotes MDPI

- The conserved Wobble uridine tRNA thiolase Ctu1–Ctu2 is required to maintain genome integrity PNAS

- Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease PMC / NIH

- A functional proteomics approach links the ubiquitin-related modifier Urm1 to a tRNA modification p

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 5-Methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U)

Executive Summary & Biological Significance

The hypermodified nucleoside 5-Methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) is a critical epitranscriptomic mark located at the wobble position (U34) of specific eukaryotic tRNAs (e.g., tRNA-Glu, tRNA-Gln, tRNA-Lys). Synthesized via a highly conserved pathway involving the Elongator complex and Trm9/ALKBH8 methyltransferases, mcm⁵s²U is essential for translation fidelity, reading frame maintenance, and cellular stress responses [2].

Quantifying mcm⁵s²U via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for absolute quantification. However, the structural lability of its 2-thio group makes it highly susceptible to sample preparation artifacts. This application note provides a self-validating, step-by-step LC-MS/MS protocol designed to preserve the integrity of the target analyte while maximizing detection sensitivity [3].

Mechanistic Context: Biosynthesis and Analytical Pitfalls

To accurately quantify mcm⁵s²U, researchers must understand its biosynthetic pathway and its primary degradation risk: oxidative desulfurization . During extraction and hydrolysis, exposure to reactive oxygen species (ROS) or improper solvent evaporation can strip the sulfur atom, converting mcm⁵s²U into mcm⁵U. This artifact leads to severe under-quantification of the true biological pool [3].

Biosynthetic pathway of mcm5s2U and its susceptibility to oxidative desulfurization artifacts.

Physicochemical & Mass Spectrometry Parameters

Detection of mcm⁵s²U relies on Positive Electrospray Ionization (+ESI) and Multiple Reaction Monitoring (MRM). The primary quantifier transition monitors the neutral loss of the ribose moiety (-132 Da), yielding a highly stable nucleobase fragment [1, 2].

Table 1: Target Analyte Parameters

| Parameter | Value |

| Modification Name | 5-Methoxycarbonylmethyl-2-thiouridine |

| Abbreviation | mcm⁵s²U |

| Chemical Formula | C₁₃H₁₈N₂O₇S |

| Monoisotopic Mass | 332.0678 Da |

| Precursor Ion [M+H]⁺ | 333.08 m/z |

| Primary Quantifier Transition | 333.1 → 201.1 m/z (Collision Energy: ~15 V) |

| Secondary Qualifier Transition | 333.1 → 169.1 m/z (Collision Energy: ~20 V) |

| Chromatographic Behavior | Elutes between Adenosine (A) and N6-methyladenosine (m⁶A) |

Experimental Protocol: A Self-Validating Workflow

Step-by-step LC-MS/MS sample preparation and acquisition workflow for RNA modifications.

Phase 1: Total RNA Isolation and tRNA Enrichment

-

Lyse cells/tissue using an acidic phenol-chloroform reagent (e.g., TRIzol).

-

Precipitate total RNA using isopropanol and wash with 75% ethanol.

-

Enrich for small RNAs (<200 nt) using size-exclusion chromatography or a specialized PEG precipitation method.

-

Resuspend the purified tRNA pellet in RNase-free water.

Expertise & Causality: Acidic phenol (pH 4.5) is strictly required over alkaline phenol. It ensures that DNA partitions into the organic phase while RNA remains in the aqueous phase, preventing genomic DNA contamination which would skew canonical nucleoside normalization later.

Phase 2: Enzymatic Hydrolysis to Single Nucleosides

-

Transfer 1–5 µg of purified tRNA into a sterile tube.

-

Add a Stable Isotope-Labeled Internal Standard (SILIS) mix (e.g., [¹⁵N₅]-Adenosine) to the sample.

-

Add 10X Hydrolysis Buffer (100 mM Ammonium Acetate, pH 5.3) and 1 µL of Nuclease P1 (2 U/µL). Incubate at 37°C for 2 hours.

-

Add 10X Phosphatase Buffer (100 mM Ammonium Bicarbonate, pH 7.8), 1 µL of Snake Venom Phosphodiesterase (0.01 U/µL), and 1 µL of Bacterial Alkaline Phosphatase (1 U/µL). Incubate at 37°C for an additional 2 hours.

Expertise & Causality: Nuclease P1 cleaves the RNA into 5'-mononucleotides, but its efficiency drops at structural RNA modifications. Phosphodiesterase is added to ensure complete cleavage of resistant oligonucleotides. Finally, Alkaline Phosphatase removes the 5'-phosphate, yielding the uncharged nucleoside required for reversed-phase LC retention. Trustworthiness (Self-Validation): The early addition of the SILIS mixture controls for any downstream loss of sample during enzymatic digestion and filtration, ensuring absolute quantitative accuracy.

Phase 3: Sample Clean-up (De-proteination)

-

Transfer the digested mixture into a 10 kDa Molecular Weight Cut-Off (MWCO) centrifugal filter (polyethersulfone membrane).

-

Centrifuge at 14,000 × g for 15 minutes at 4°C.

-

Collect the flow-through containing the free nucleosides.

Expertise & Causality: The hydrolytic enzymes (Nuclease P1, Phosphatase) are large proteins (>30 kDa). If injected directly into the LC-MS/MS, they will rapidly foul the UHPLC column and cause severe ion suppression in the ESI source. The 10 kDa MWCO filter physically excludes these proteins [3].

Phase 4: UHPLC Separation and MS/MS Acquisition

-

Inject 2–5 µL of the filtered nucleoside mixture onto a reversed-phase UHPLC column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 × 100 mm, 1.8 µm).

-

Maintain the column temperature at 40°C.

-

Apply the gradient outlined in Table 2 using a flow rate of 300 µL/min.

Table 2: UHPLC Gradient Conditions

| Time (min) | Mobile Phase A (H₂O + 0.1% Formic Acid) | Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |

| 0.0 | 98% | 2% |

| 2.0 | 98% | 2% |

| 10.0 | 70% | 30% |

| 12.0 | 10% | 90% |

| 14.0 | 10% | 90% |

| 14.1 | 98% | 2% |

| 18.0 | 98% | 2% |

Expertise & Causality: The HSS T3 column is chosen over standard C18 because it is designed to retain polar compounds in highly aqueous mobile phases (98% A). Nucleosides are highly polar; standard C18 columns often suffer from poor retention and peak shape collapse for early-eluting canonical nucleosides (like Cytidine).

Orthogonal Validation: The γ-Toxin Endonuclease Assay

While LC-MS/MS provides absolute quantification, it requires the complete digestion of RNA, destroying sequence context. To validate that mcm⁵s²U is present in the correct biological context, researchers should employ the γ-Toxin Cleavage Assay [4].

The γ-toxin endonuclease (derived from Kluyveromyces lactis) specifically recognizes and cleaves tRNAs containing the intact mcm⁵s²U modification at the 3' side of the wobble base. By incubating total RNA with recombinant γ-toxin and analyzing the products via Northern blot, researchers can create a self-validating system: LC-MS/MS confirms the absolute mass and abundance, while γ-toxin confirms the structural and positional integrity of the modification within the tRNA [4].

References

-

Modomics - A Database of RNA Modifications: 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U). GeneSilico. URL:[Link]

-

A Quantitative Systems Approach Reveals Dynamic Control of tRNA Modifications during Cellular Stress. PLOS Genetics. URL:[Link]

-

Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. URL:[Link]

-

Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease. RNA (Cold Spring Harbor Laboratory Press). URL:[Link]

-

Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. Journal of Chromatography A (via PMC). URL:[Link]

Application Note: Targeted Isolation, Validation, and Quantification of mcm⁵s²U-Modified tRNA

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: RNA Therapeutics, Epitranscriptomics, Oxidative Stress Profiling, and Neurodegenerative Disease Research

Executive Summary & Biological Context

The post-transcriptional modification of transfer RNA (tRNA) is a critical regulatory layer in protein translation. In eukaryotes, the wobble uridine (U34) of specific tRNAs—such as tRNA-Glu-UUC, tRNA-Lys-UUU, and tRNA-Gln-UUG—is heavily modified to 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U)[1]. The 2-thio (s²) group restricts the ribose puckering to a C3′-endo conformation, providing the conformational rigidity necessary for accurate codon-anticodon pairing and the prevention of ribosomal frameshifting[1].

The biogenesis of mcm⁵s²U is complex, requiring the Elongator complex, the Trm9/Trm112 methyltransferase complex, and the Urm1-Uba4 sulfur-relay system[1][2]. Aberrations in this pathway are linked to severe neurodevelopmental disorders and altered oxidative stress responses[3]. Furthermore, under oxidative stress, the s² group is highly susceptible to desulfuration, converting mcm⁵s²U to mcm⁵U or mcm⁵H²U[4].

Isolating and quantifying this specific modification is technically challenging due to the low abundance of specific tRNAs and the chemical lability of the thio group. This application note details a self-validating, orthogonal workflow designed to isolate specific tRNAs, physically and functionally validate their thiolation status, and absolutely quantify the modifications via LC-MS/MS.

Fig 1. Biogenesis pathway of mcm5s2U highlighting the Urm1 sulfur-relay and Trm9 methylation.

Experimental Design & Causality: Building a Self-Validating System

As application scientists, we do not merely execute steps; we engineer workflows where each phase validates the previous one. This protocol employs four distinct mechanistic principles:

-

Sequence-Specific Isolation (The "Needle in the Haystack"): Total cellular RNA contains rRNAs, mRNAs, and ~40-50 different tRNA isodecoders. To isolate only the tRNA of interest (e.g., tRNA-Glu), we utilize 3'-biotinylated complementary DNA oligonucleotides coupled with streptavidin magnetic beads[2]. This ensures our downstream mass spectrometry is not diluted by off-target nucleosides.

-

Physical Validation via APM-PAGE: Standard polyacrylamide gel electrophoresis (PAGE) cannot resolve thiolated from non-thiolated tRNAs. By incorporating [(N-acryloylamino)phenyl]mercuric chloride (APM) into the gel matrix, we exploit the high affinity between the soft nucleophile sulfur (in the s² group) and the mercury atom. This transient covalent interaction dramatically retards the electrophoretic mobility of mcm⁵s²U-tRNA, providing a visual, physical confirmation of thiolation[1][3].

-

Functional Validation via γ-Toxin Cleavage: To ensure the modification is functionally intact at the wobble position, we use the γ-toxin endonuclease from Kluyveromyces lactis. This toxin evolved to specifically recognize the mcm⁵s²U modification and cleave the tRNA between nucleotides 34 and 35[5]. If the tRNA is hypomodified or oxidatively desulfurized, the toxin cannot cleave it[4]. This acts as a binary functional checkpoint.

-

Absolute Quantification via LC-MS/MS: Finally, enzymatic hydrolysis down to single nucleosides followed by LC-MS/MS provides the ultimate structural confirmation and quantification of the mcm⁵s²U to mcm⁵U ratio[4][6].

Fig 2. End-to-end experimental workflow for the isolation and validation of mcm5s2U-tRNA.

Step-by-Step Protocols

Protocol A: Total RNA Extraction and SEC-HPLC Enrichment

Objective: Remove large structural RNAs to prevent steric hindrance during bead capture.

-

Lysis: Pellet cells (e.g., S. cerevisiae or mammalian cells) at 3000 × g. Snap freeze in liquid nitrogen to halt enzymatic degradation[6]. Lyse using a standard Phenol-Chloroform-Isoamyl alcohol (25:24:1) extraction method.

-

SEC-HPLC Fractionation: Inject the total RNA onto an Agilent SEC-3, 300Å HPLC column (150 mm × 7.8 mm) coupled with an FPLC system[4].

-

Collection: Monitor UV absorbance at 260 nm. Collect the low molecular weight fraction (<200 nt), which contains the tRNA pool, and precipitate using 3 volumes of 100% ethanol and 0.1 volumes of 3M Sodium Acetate (pH 5.2).

Protocol B: Sequence-Specific tRNA Isolation

Objective: Isolate specific isodecoders (e.g., tRNA-Glu-UUC) using affinity capture.

-

Hybridization: Resuspend the small RNA fraction in 6X SSC buffer. Add a 10-fold molar excess of a 3'-biotinylated DNA probe complementary to the 3' half of the target tRNA[2].

-

Annealing: Heat the mixture to 90°C for 3 minutes to denature secondary structures, then slowly cool to 65°C over 15 minutes to allow specific annealing.

-

Capture: Add Streptavidin-coated Dynabeads M-280 (pre-washed in 6X SSC) to the mixture. Incubate at room temperature for 30 minutes with gentle rotation[2].

-

Washing & Elution: Place the tube on a magnetic rack. Wash the beads three times with 2X SSC to remove non-specific RNAs. Elute the target tRNA by heating the beads in nuclease-free water at 75°C for 5 minutes and immediately transferring the supernatant to a new tube.

Protocol C: Thiolation Profiling via APM-PAGE

Objective: Physically separate thiolated from non-thiolated species.

-

Gel Casting: Prepare a 10% denaturing polyacrylamide gel (8M urea) supplemented with 0.05 mg/mL APM ([(N-acryloylamino)phenyl]mercuric chloride)[3]. Caution: APM is highly toxic; handle in a fume hood with appropriate PPE.

-